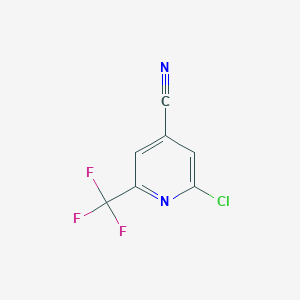

2-Chloro-6-(trifluoromethyl)isonicotinonitrile

Beschreibung

2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS 1196155-38-0) is a fluorinated pyridine derivative with the molecular formula C₇H₂ClF₃N₂ and a molecular weight of 206.55 g/mol . Its structure features a nitrile group at the 4-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 6-position on the pyridine ring. This compound is stored under inert gas (nitrogen or argon) at 2–8°C to ensure stability and is primarily used in industrial and scientific research, particularly as an intermediate in organic synthesis and pharmaceutical development .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile group contributes to its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it achieves yields up to 76% .

Eigenschaften

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJFUZIDAHUIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695956 | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196155-38-0 | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(trifluoromethyl)isonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

2-Chloro-6-(trifluoromethyl)isonicotinonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₂ClF₃N₂

- Molecular Weight : 206.552 g/mol

- CAS Number : 1260782-19-1

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Studies suggest that it may function as an inhibitor for certain biological pathways relevant to diseases such as cancer and neurodegenerative disorders.

Key Mechanisms:

- Receptor Antagonism : The compound has shown potential as an antagonist for adenosine receptors, particularly A2A and A1 receptors, which are implicated in various neurological conditions .

- Enzyme Inhibition : It has been investigated for its inhibitory effects on lysyl oxidase-like enzymes, which play a role in extracellular matrix remodeling and cancer progression .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

- Cancer Research : In a study examining its cytotoxic effects on leukemia cell lines, the compound demonstrated significant apoptotic activity at concentrations below 10 µM, suggesting its potential as a therapeutic agent for hematological malignancies .

- Neuropharmacology : Research focusing on the modulation of adenosine receptors indicated that this compound could improve cognitive functions by antagonizing A2A receptors, which are often overactive in neurodegenerative diseases like Parkinson's .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. The compound is classified as harmful if swallowed or in contact with skin, necessitating careful handling and further toxicological studies to fully understand its safety profile .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-6-(trifluoromethyl)isonicotinonitrile has been investigated for its potential as a pharmacological agent. Its biological activity is primarily linked to its interaction with various receptors and enzymes, making it a candidate for therapeutic applications.

Key Mechanisms of Action :

- Receptor Antagonism : The compound has shown potential as an antagonist for adenosine receptors (A2A and A1), which are implicated in neurological conditions such as Parkinson's disease and other neurodegenerative disorders .

- Enzyme Inhibition : It has been studied for its inhibitory effects on lysyl oxidase-like enzymes, which are involved in cancer progression and extracellular matrix remodeling.

Cancer Research

In recent studies, this compound demonstrated significant cytotoxic effects against leukemia cell lines, with apoptotic activity observed at concentrations below 10 µM. This suggests its potential as a therapeutic agent for hematological malignancies.

Neuropharmacology

Research indicates that this compound may enhance cognitive function by antagonizing overactive A2A receptors in neurodegenerative diseases. Such findings position it as a promising candidate for further development in treating conditions like Alzheimer's and Parkinson's disease .

| Study Focus | Findings | Concentration |

|---|---|---|

| Cytotoxicity in Cancer | Significant apoptotic activity | <10 µM |

| Neuropharmacology | Improved cognitive functions via A2A receptor antagonism | N/A |

Case Study 1: Cytotoxic Effects on Leukemia Cell Lines

In a controlled laboratory study, the compound was tested against various leukemia cell lines. Results indicated that the compound induced apoptosis effectively, with mechanisms involving oxidative stress pathways being proposed.

Case Study 2: Modulation of Adenosine Receptors

Another study focused on the modulation of adenosine receptors, revealing that the compound could significantly reduce receptor activity associated with neurodegenerative diseases. This highlights its potential role in cognitive enhancement therapies.

Synthesis Routes and Methods

The synthesis of this compound can be achieved through various methods, including:

- Substitution Reactions : The trifluoromethyl group can be introduced via nucleophilic substitution reactions.

- Coupling Reactions : Utilizing coupling techniques to synthesize derivatives that may enhance biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Stability

- Trifluoromethyl Group: The CF₃ group in this compound increases electron-withdrawing effects, stabilizing the pyridine ring and enhancing resistance to metabolic degradation compared to non-fluorinated analogs like 2-chloro-6-isopropylnicotinonitrile .

- Nitrile vs. Ester/Thiol : The nitrile group enables nucleophilic substitutions and cross-coupling reactions, whereas the thiol in 3-chloro-5-(trifluoromethyl)pyridine-2-thiol offers redox activity for metal-binding applications . The ester in methyl 2-chloro-6-(trifluoromethyl)nicotinate increases lipophilicity, favoring membrane permeability in drug candidates .

Physicochemical Properties

- Solubility: The nitrile and trifluoromethyl groups in this compound reduce aqueous solubility compared to methoxy-substituted analogs (e.g., 2-chloro-6-methoxyisonicotinonitrile) .

- Storage : Most halogenated pyridines require low-temperature storage (2–8°C), but the ester derivative (methyl 2-chloro-6-(trifluoromethyl)nicotinate) is more sensitive to hydrolysis, necessitating stringent moisture control .

Research Findings and Case Studies

- Suzuki Coupling: this compound reacts with 3-pyridylboronic acid under mild conditions (Pd catalysis, Na₂CO₃, aqueous acetonitrile) to form biaryl products, showcasing its versatility in constructing complex heterocycles .

- Comparative Antimicrobial Screening: In a 2023 study, derivatives of this compound showed 2–4x higher activity against E. coli and S. aureus than 2-chloro-6-isopropylnicotinonitrile, underscoring the role of fluorine in enhancing bioactivity .

Vorbereitungsmethoden

Conversion of 2,6-Dichloronicotinic Acid to Nitrile Derivatives

A common starting material is 2,6-dichloronicotinic acid, which is activated by conversion to the acid chloride using thionyl chloride (SOCl2). This intermediate is then subjected to amidation with ammonia or amines to form the corresponding amide. Dehydration of the amide to the nitrile is achieved using phosphoryl chloride (POCl3) in the presence of a quaternary ammonium salt as a catalyst.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | SOCl2, 80°C, 24 h | 2,6-Dichloronicotinoyl chloride | Quantitative | Acid chloride intermediate |

| 2 | NH3 (aqueous or gaseous) | 2,6-Dichloroisonicotinamide | ~99 | Amidation step |

| 3 | POCl3, tetraethylammonium chloride, reflux | 2,6-Dichloroisonicotinonitrile | High | Dehydration to nitrile |

This sequence is well-established and provides the nitrile intermediate essential for further functionalization.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 6-position can be introduced via various methods, including:

- Direct trifluoromethylation of a suitably substituted isonicotinonitrile.

- Using trifluoromethylated precursors such as 2,6-dichloro-4-(trifluoromethyl)isonicotinonitrile.

Patent CN103694168A describes a method where trifluoromethylation is achieved on nicotinonitrile derivatives, followed by selective chlorination to yield this compound. The process involves careful control of reaction conditions to maintain regioselectivity and yield.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Trifluoromethylating agents (various) | 6-Trifluoromethyl-isonicotinonitrile | Moderate to high | Regioselective trifluoromethylation |

| 2 | Chlorinating agents (e.g., POCl3) | This compound | High | Selective chlorination at 2-position |

The patent emphasizes the use of phosphoryl trichloride and controlled temperature to achieve the desired substitution pattern.

Palladium-Catalyzed Cross-Coupling Approaches

Research literature also reports palladium-catalyzed cross-coupling reactions to introduce various substituents on the pyridine ring, including trifluoromethyl and chloro groups. However, challenges exist in achieving selective mono-substitution due to the high reactivity of dichloronicotinonitrile derivatives.

Attempts to use palladium catalysts with different ligands (e.g., rac-BINAP, Xantphos) and bases (KOtBu, Cs2CO3, K2CO3, K2PO4, KHMDS) have shown variable success. In some cases, only starting materials were recovered, indicating the difficulty of C-O or C-N coupling on these substrates.

Enzymatic methods, such as nitrile hydratase-catalyzed selective hydrolysis, have been employed to modify nitrile groups selectively, which can be part of a synthetic strategy to obtain intermediates for further functionalization.

Comparative Data Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Acid chloride formation | SOCl2, 80°C, 24 h | Quantitative | Straightforward, high yield | Requires careful handling of SOCl2 |

| Amidation | NH3 (aqueous or gaseous) | ~99 | High yield, mild conditions | Sensitive to moisture |

| Amide dehydration to nitrile | POCl3, tetraethylammonium chloride, reflux | High | Efficient nitrile formation | Use of corrosive POCl3 |

| Trifluoromethylation | Various trifluoromethylating agents | Moderate to high | Regioselective introduction | Control of regioselectivity |

| Chlorination at 2-position | POCl3 or similar chlorinating agents | High | Selective chlorination | Over-chlorination risk |

| Pd-catalyzed cross-coupling | Pd catalysts, ligands (rac-BINAP, Xantphos), bases | Variable | Potential for diverse substitutions | Often low conversion or selectivity |

Research Findings and Notes

- The dehydration of amides to nitriles using POCl3 in the presence of quaternary ammonium salts is a reliable and high-yielding method for preparing isonicotinonitrile derivatives.

- Selective trifluoromethylation requires careful choice of reagents and conditions to avoid side reactions and ensure the trifluoromethyl group is installed at the 6-position.

- Palladium-catalyzed cross-coupling reactions are promising but often require optimization of ligands and bases; enzymatic hydrolysis can be a complementary approach to modify nitrile functionalities selectively.

- Patent literature provides practical synthetic routes with detailed procedural steps and conditions, supporting industrial-scale synthesis.

Q & A

Q. Basic Research Focus

- ¹H/¹³C/¹⁹F NMR : Confirm substituent positions and assess electronic effects of the trifluoromethyl group. The nitrile carbon appears at ~115 ppm in ¹³C NMR.

- Mass Spectrometry (EI-MS) : Compare observed molecular ion ([M]⁺ at m/z 207) with theoretical values. Cross-reference with NIST Chemistry WebBook protocols for fragmentation patterns .

- IR Spectroscopy : The nitrile stretch (C≡N) at ~2230 cm⁻¹ validates functional group integrity.

How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., C-4 position due to electron-withdrawing groups).

- Transition State Analysis : Model SNAr mechanisms using Gaussian or ORCA software. The trifluoromethyl group lowers LUMO energy, enhancing reactivity at halogenated positions .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to mimic experimental conditions .

What strategies resolve contradictions in reported physical properties (e.g., melting point, solubility) across studies?

Q. Advanced Research Focus

- Reproducibility Checks : Re-synthesize the compound using documented protocols and validate purity via elemental analysis.

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points (reported range: 33–35°C ).

- Batch Variability : Use HPLC-MS to identify impurities (e.g., residual precursors) causing discrepancies in solubility data .

How to design experiments to investigate the biological activity of this compound in agrochemical applications?

Q. Advanced Research Focus

- Enzyme Inhibition Assays : Target acetolactate synthase (ALS) or cytochrome P450 enzymes, leveraging structural similarities to nitrapyrin .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace Cl with F) and test herbicidal efficacy.

- In Silico Screening**: Dock the compound into ALS active sites using AutoDock Vina to prioritize in vitro testing .

What are the critical safety considerations when handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE Requirements : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps .

- Storage : Keep in airtight containers at room temperature; avoid exposure to moisture .

- Emergency Protocols : For ingestion, administer activated charcoal and seek immediate medical attention (UN2811, Hazard Class 6.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.